molecular formula C4H8N4O2S B15262487 (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide

(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide

Cat. No.: B15262487
M. Wt: 176.20 g/mol
InChI Key: BWQLKZBTBHKAMQ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide typically involves the reaction of 1-methyl-1H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antifungal, and antibacterial properties .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    1-Methyl-1H-1,2,4-triazole: A closely related compound with a methyl group at the nitrogen atom.

    Methanesulfonamide: A compound with a similar sulfonamide group.

Uniqueness

(1-Methyl-1H-1,2,4-triazol-5-YL)methanesulfonamide is unique due to the combination of the triazole ring and the methanesulfonamide group. This combination imparts specific chemical and biological properties that are not observed in the individual components .

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-4(6-3-7-8)2-11(5,9)10/h3H,2H2,1H3,(H2,5,9,10)

InChI Key

BWQLKZBTBHKAMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CS(=O)(=O)N

Origin of Product

United States

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